molecular formula C17H19N3OS B1244771 1-benzyl-3-[(E)-1-(2-methoxyphenyl)ethylideneamino]thiourea

1-benzyl-3-[(E)-1-(2-methoxyphenyl)ethylideneamino]thiourea

Cat. No. B1244771
M. Wt: 313.4 g/mol
InChI Key: ZMYLPJFGIDIKKI-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-methoxyphenyl)ethylideneamino]-3-(phenylmethyl)thiourea is a member of methoxybenzenes.

Scientific Research Applications

  • Crystal Structure Analysis

    • The 3-methoxyphenyl unit in similar compounds shows an almost planar configuration, as observed in a study on a related compound, highlighting the structural characteristics important in research applications (Hyeong Choi et al., 2010).
  • Synthesis and Biological Evaluation

    • Thiourea derivatives, including those similar to the specified compound, have been synthesized and evaluated for their anti-radical scavenging and enzyme inhibitory activities, demonstrating their potential in biochemical research (M. A. Raza et al., 2022).
  • Antimicrobial and Anticancer Properties

    • Related S-benzyl aryl thiourea compounds, when condensed with o-Methoxy phenyl isocyanate, showed significant biological activities, highlighting their potential in antimicrobial and anticancer research (Mohammed M. Ansari et al., 2014).
  • Vibrational and Electronic Characterization

    • A study on 1-Benzyl-3-furoyl-1-phenylthiourea, a compound with similarities to the one , involved vibrational spectroscopy and electronic characterization, offering insights into the physical and chemical properties relevant for scientific research (M. E. D. Lestard et al., 2015).
  • Fungal and Yeast Inhibition

    • Thiourea derivatives have been synthesized and tested for their antifungal activities against organisms like Penicillium digitatum and Saccharomyces cerevisiae, indicating their use in biological and pharmaceutical research (Rafael del Campo et al., 2004).
  • Cytotoxicity Evaluation

    • Similar thiourea derivatives have been synthesized and evaluated for cytotoxicity against specific cell lines, showing their potential in cancer research and drug development (Ruswanto et al., 2015).
  • Corrosion Inhibition

    • Studies have shown that similar thiourea compounds can act as effective corrosion inhibitors for steel in acidic solutions, indicating their application in materials science (Quy Huong Dinh et al., 2021).

properties

Product Name

1-benzyl-3-[(E)-1-(2-methoxyphenyl)ethylideneamino]thiourea

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

1-benzyl-3-[(E)-1-(2-methoxyphenyl)ethylideneamino]thiourea

InChI

InChI=1S/C17H19N3OS/c1-13(15-10-6-7-11-16(15)21-2)19-20-17(22)18-12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H2,18,20,22)/b19-13+

InChI Key

ZMYLPJFGIDIKKI-CPNJWEJPSA-N

Isomeric SMILES

C/C(=N\NC(=S)NCC1=CC=CC=C1)/C2=CC=CC=C2OC

SMILES

CC(=NNC(=S)NCC1=CC=CC=C1)C2=CC=CC=C2OC

Canonical SMILES

CC(=NNC(=S)NCC1=CC=CC=C1)C2=CC=CC=C2OC

solubility

5.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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